molecular formula C19H22N2O2 B7756419 1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL

1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL

Cat. No.: B7756419
M. Wt: 310.4 g/mol
InChI Key: BQJGAGGLGXXGRZ-UHFFFAOYSA-N
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Description

1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is an organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenoxypropyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the condensation of benzodiazole derivatives with phenoxypropyl alcohols. One common method involves the reaction of 3-phenoxypropyl bromide with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxypropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]propan-1-ol
  • 1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine

Uniqueness

1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its specific combination of a benzodiazole ring with a phenoxypropyl group and a propanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-18(22)19-20-16-11-6-7-12-17(16)21(19)13-8-14-23-15-9-4-3-5-10-15/h3-7,9-12,18,22H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJGAGGLGXXGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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